Octanoic anhydride

概要

説明

Octanoic anhydride, also known as N-caprylic anhydride , is a derivative of octanoic acid. The molecular formula of octanoic acid is C8H16O2 .

Synthesis Analysis

This compound can be synthesized by reacting acetic or propionic anhydrides with various fatty acids . Three processes are generally employed to produce mixed anhydrides industrially: the reaction of a carboxylic acid with a ketene, the reaction between an acyl chloride with a carboxylic acid salt, and the reaction of a symmetric anhydride with a carboxylic acid .

Molecular Structure Analysis

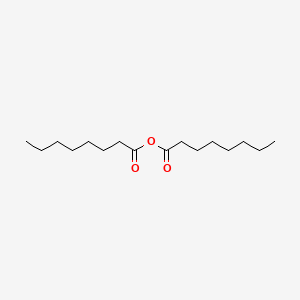

The molecular weight of octanoic acid, a precursor to this compound, is 144.2114 . This compound contains a total of 48 bonds, including 18 non-H bonds, 2 multiple bonds, 14 rotatable bonds, 2 double bonds, 2 esters (aliphatic), and 1 anhydride .

Chemical Reactions Analysis

This compound is highly reactive due to its high reactivity . It is used in chemical synthesis as a co-reagent and is particularly interesting for forming ester bonds with hydroxyl groups .

科学的研究の応用

Catalysis and Chemical Synthesis

- Hydrogenation of Carboxylic Acids : A study by Nagayama et al. (2001) demonstrated the hydrogenation of various carboxylic acids, including octanoic acid, into aldehydes using palladium complexes as catalysts (Nagayama, Shimizu, & Yamamoto, 2001).

- Acylation of Cellulose and Lignocellulosic Wastes : Vaca-Garcia and Borredon (1999) explored the mixed acylation of cellulose with fatty acids and acetic anhydride, optimizing parameters for reactions with octanoic acid (Vaca-Garcia & Borredon, 1999).

Biofuel and Biomass Conversion

- Screening for Octanoic Acid Production in Yeast : Baumann et al. (2021) used a high-throughput screening approach to detect new genetic targets that increased octanoic acid titers in Saccharomyces cerevisiae, a significant step in sustainable biofuel production (Baumann, Bruder, Kabisch, Boles, & Oreb, 2021).

Polymer and Materials Science

- Epoxy Coatings Curing Agent : Wazarkar and Sabnis (2018) synthesized a cardanol-based di-anhydride curing agent for epoxy coatings, demonstrating its effectiveness in comparison to conventional curing agents (Wazarkar & Sabnis, 2018).

- Hydrophobic Cellulose-based Materials : Pintiaux et al. (2015) investigated high-pressure molding as a technique for esterification of octanoic acid on cellulose, leading to the production of water-resistant cellulose materials (Pintiaux, Laourine, Vaca-Medina, Rouilly, & Peydecastaing, 2015).

Biochemical Applications

- Salicylate-derived Poly(anhydride-ester) Microspheres : Yeagy et al. (2006) explored the formation and degradation of salicylate-based poly(anhydride-esters), including poly[1,8-bis(o-carboxyphenoxy)octanoate], for potential drug delivery applications (Yeagy, Prudencio, Schmeltzer, Uhrich, & Cook, 2006).

作用機序

Target of Action

Octanoic anhydride, also known as n-Caprylic Anhydride, is a compound that primarily targets the fatty acid biosynthesis pathway . It is involved in the production of octanoic acid, a medium-chain fatty acid . The role of this pathway is crucial in the synthesis of fatty acids, which are essential components of cell membranes and are also involved in energy storage and signaling .

Mode of Action

The mode of action of this compound involves its interaction with the enzymes involved in the fatty acid biosynthesis pathway . It is metabolized into octanoic acid, which then participates in various biochemical reactions within this pathway . The resulting changes include the production of fatty acids and other metabolites that are crucial for cellular functions .

Biochemical Pathways

This compound affects the fatty acid biosynthesis pathway . The downstream effects of this pathway include the production of various fatty acids and their derivatives, which play essential roles in cellular structure, energy storage, and signaling . The production of octanoic acid from this compound is a key step in this pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound impact its bioavailability . It is rapidly metabolized into octanoic acid, which is then involved in various biochemical reactions . The pharmacokinetics of this compound is largely determined by its rapid metabolism and the subsequent distribution of its metabolites .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the production of octanoic acid and its involvement in the fatty acid biosynthesis pathway . This results in the production of various fatty acids and their derivatives, which are essential for cellular structure, energy storage, and signaling .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . Its biodegradability suggests that it can be broken down by microbial action in the environment . Direct disposal of this compound into the environment can cause harm to aquatic life, indicating that environmental conditions can impact its stability and potential effects .

Safety and Hazards

将来の方向性

There is currently uncertainty in the literature regarding the pKa of medium-chain fatty acids at the air–water interface, including octanoic acid . Future research could focus on this area to better predict the health and climate impact of particles with significant concentrations of medium-chain fatty acids .

生化学分析

Biochemical Properties

Octanoic anhydride is involved in the biosynthesis of straight-chain aliphatic carboxylic acids . For example, octanoic acid is biosynthesized by adding a C2 unit (from acetyl-CoA) to C6 hexanoic acid . This process involves various enzymes and proteins, and the nature of these interactions is primarily enzymatic.

Cellular Effects

This compound, through its metabolite octanoic acid, has been shown to have significant effects on cellular processes. For instance, a diet rich in octanoic acid has been shown to improve endurance capacity in mice, with changes observed in the skeletal muscle metabolic phenotype . The octanoic acid-rich diet induced an AMPK activation, associated with a significant increase in PGC1a and CS gene expression and protein levels .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its metabolite, octanoic acid. The octanoic acid exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in the biosynthesis of straight-chain aliphatic carboxylic acids . The metabolic pathways involve the addition of a C2 unit (from acetyl-CoA) to C6 hexanoic acid to produce octanoic acid .

特性

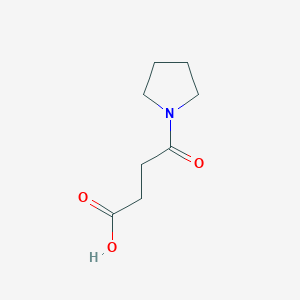

IUPAC Name |

octanoyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O3/c1-3-5-7-9-11-13-15(17)19-16(18)14-12-10-8-6-4-2/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFYDKXYXRZODZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211363 | |

| Record name | Octanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

623-66-5 | |

| Record name | Octanoic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57372 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octanoic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does octanoic anhydride contribute to creating water-resistant cellulose materials?

A1: this compound can be used to modify cellulose and make it more hydrophobic []. This process, known as esterification, involves reacting this compound with the hydroxyl groups present in cellulose []. This reaction can be facilitated through high-pressure molding at elevated temperatures []. The resulting grafted cellulose exhibits an increased water contact angle, indicating enhanced water resistance []. This modification also impacts the material's mechanical properties [].

Q2: How does the presence of polyethylene glycol (PEG) affect the hydrolysis of this compound?

A2: Interestingly, the impact of PEG on this compound hydrolysis is chain-length dependent []. While PEG presence generally decreases the hydrolysis rate for shorter-chain fatty acid anhydrides like this compound, it increases the rate for longer-chain anhydrides like lauric anhydride []. This behavior is attributed to PEG's influence on the critical aggregation concentration of the hydrolyzed fatty acids []. PEG promotes the formation of vesicles from long-chain fatty acids, creating a more hydrophobic environment that facilitates the solubilization and subsequent hydrolysis of the corresponding anhydrides [].

Q3: What analytical techniques are useful for studying the esterification of cellulose with this compound?

A3: Several techniques can be used to analyze the success and extent of cellulose modification with this compound. Infrared (IR) spectroscopy helps confirm the esterification reaction by identifying characteristic peaks associated with the newly formed ester bonds []. Determining the degree of substitution, which quantifies the average number of hydroxyl groups substituted per cellulose unit, provides an accurate measure of the modification extent []. Measuring the water contact angle offers insights into the modified cellulose's hydrophobicity [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B1584424.png)

![1-phenyl-9H-pyrido[3,4-b]indole](/img/structure/B1584441.png)